Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate is a chemical compound categorized under the class of diazepanes, which are bicyclic compounds containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molar mass of approximately 290.36 g/mol. The compound is recognized for its structural features that include a tert-butyl group and a phenyl group attached to a diazepane ring, contributing to its unique chemical properties and reactivity.
The compound is derived from various synthetic methodologies that involve the cyclization of appropriate precursors, typically involving carbamates or related derivatives. It falls under the category of organic compounds used in pharmaceuticals and as intermediates in the synthesis of more complex molecules. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structure, emphasizing the tert-butyl group and the diazepane framework.
The synthesis of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity. For example, reactions might be performed in solvents like dichloromethane or ethyl ether under anhydrous conditions to prevent hydrolysis.
The molecular structure of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate consists of a diazepane ring with two nitrogen atoms at positions 1 and 4, along with a carboxylate group at position 1. The tert-butyl group is attached at position 7, while a phenyl group is present on the diazepane ring.
Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate can participate in various chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., heat or acidic/basic environments) to proceed efficiently.
The mechanism by which tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate exerts its effects—especially in biological systems—often involves interactions with specific receptors or enzymes. For instance, compounds in this class may act as ligands for neurotransmitter receptors or as inhibitors for enzymes involved in metabolic pathways.
While specific data on this compound's mechanism is limited, similar diazepane derivatives have shown activity against various biological targets, including central nervous system receptors.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm the structural integrity and purity of synthesized compounds.
Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate has several scientific uses:
The synthesis of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate centers on constructing the seven-membered 1,4-diazepane ring—a key structural motif requiring precise cyclization strategies. Linear diamine precursors serve as primary building blocks, with reductive amination and Mitsunobu reactions emerging as predominant methods. In reductive amination, N-Boc-protected 1,3-diaminopropane derivatives undergo condensation with phenyl-containing carbonyl compounds (e.g., 4-phenyl-2-butanone), followed by sodium borohydride reduction. This approach yields the diazepane core with moderate efficiency (60–75%) but risks epimerization at chiral centers [2] [5].
The Mitsunobu reaction offers superior stereocontrol, leveraging triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to facilitate intramolecular cyclization. For example, N-Boc-N′-(3-hydroxypropyl)-4-phenylbutane-1,4-diamine undergoes ring closure via a 7-endo-trig process at 0°C in tetrahydrofuran (THF), achieving 88% yield and >98% enantiomeric excess when chiral precursors are used. Microwave-assisted variants further enhance efficiency, reducing reaction times from 24 hours to 30 minutes while maintaining yields >85% [2].
Ring-closing metathesis (RCM) presents a complementary route for unsaturated analogs. Diallylamine derivatives bearing phenyl substituents undergo cyclization using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane, forming 2,3-dehydro-1,4-diazepines. Subsequent hydrogenation (Pd/C, H₂) saturates the ring, affording the target diazepane. Though step-efficient, this method requires inert conditions and exhibits sensitivity to steric bulk—yields drop from 82% to 45% when ortho-substituted phenyl groups are introduced [5].
Table 1: Comparative Analysis of Diazepane Core Assembly Methods
Method | Reagents/Conditions | Yield (%) | Stereoselectivity | Limitations |
---|---|---|---|---|
Reductive Amination | NaBH₄, MeOH, 25°C, 12 h | 60–75 | Low to moderate | Epimerization risk |
Mitsunobu Cyclization | PPh₃, DIAD, THF, 0°C, 24 h | 85–88 | High (>98% ee) | Requires stoichiometric reagents |
Microwave Mitsunobu | PPh₃, DIAD, THF, 100W, 30 min | 88–92 | High (>98% ee) | Specialized equipment needed |
Ring-Closing Metathesis | Grubbs II (5 mol%), DCM, 40°C, 6 h | 75–82 | N/A (non-chiral) | Sensitive to steric hindrance |
tert-Butoxycarbonyl (Boc) protection of the diazepane nitrogen is critical for preventing side reactions during functionalization. This acylation employs di-tert-butyl dicarbonate (Boc₂O) under nucleophilic catalysis. 4-Dimethylaminopyridine (DMAP) in acetonitrile emerges as the optimal system, enabling complete conversion within 2 hours at 25°C. The reaction proceeds via a two-step mechanism: (1) DMAP attacks Boc₂O to form a tert-butoxycarbonyl-DMAP adduct, and (2) this adduct transfers the Boc group to the diazepane nitrogen with first-order kinetics (k = 2.7 × 10⁻³ s⁻¹) [5].
Solvent polarity profoundly influences reaction efficiency. Aprotic polar solvents like acetonitrile and N,N-dimethylformamide (DMF) stabilize the zwitterionic intermediate, accelerating the reaction. Conversely, protic solvents (e.g., methanol) compete for Boc₂O, reducing yields by 25–40%. Chlorinated solvents (dichloromethane) offer moderate efficiency but pose environmental and safety concerns, limiting industrial applicability [2].
Thermodynamic studies reveal an enthalpy-entropy compensation effect. Low-polarity solvents (toluene) favor enthalpically driven pathways (ΔH‡ = 68 kJ/mol), while polar solvents (DMF) lower ΔH‡ to 52 kJ/mol but increase entropic barriers (–TΔS‡ = 18 kJ/mol). Acetonitrile balances both parameters (ΔH‡ = 58 kJ/mol; –TΔS‡ = 12 kJ/mol), explaining its superior performance [5] [6].
Table 2: Solvent Impact on Boc-Protection Kinetics
Solvent | Dielectric Constant (ε) | ΔH‡ (kJ/mol) | –TΔS‡ (kJ/mol) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Acetonitrile | 37.5 | 58 | 12 | 2.0 | 98 |
DMF | 38.3 | 52 | 18 | 1.5 | 95 |
Dichloromethane | 8.9 | 65 | 8 | 4.0 | 90 |
Methanol | 32.7 | 71 | 5 | 6.0 | 62 |
Toluene | 2.4 | 68 | 6 | 8.0 | 78 |
Scalable production of tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate demands optimization of cost, yield, and environmental impact. High-throughput medicinal chemistry (HTMC) platforms enable rapid screening of >100 reaction parameters in parallel. Key findings include:
Green chemistry metrics guide solvent selection. Acetonitrile, while effective in Boc protection, scores poorly on the EcoScale (32/100) due to toxicity and purification challenges. Switching to cyclopentyl methyl ether (CPME) improves the EcoScale to 68/100, with comparable yield (94%) and easier biphasic workup [2] [6].
Table 3: Process Optimization Outcomes for Industrial-Scale Synthesis
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Mitsunobu Reagents | 1.5 eq PPh₃, 1.5 eq DIAD | 1.1 eq PPh₃, 1.1 eq DIAD | 27% cost reduction |
Boc Protection Solvent | Acetonitrile | CPME | EcoScale ↑ 32→68 |
Reaction Steps | 3 (isolation after each) | 2 (telescoped) | 30% less PMI** |
Throughput | 0.26 kg·L⁻¹·h⁻¹ (batch) | 1.2 kg·L⁻¹·h⁻¹ (flow) | 4.5× higher productivity |
Solvent Recycling | None | THF (5 cycles) | 60% waste reduction |
** PMI: Process Mass Intensity
Process analytical technology (PAT) ensures robustness. In-line FTIR spectroscopy monitors Mitsunobu intermediate formation, triggering automatic reagent dosing adjustments when conversion falls below 95%. This reduces batch failures by 90% in GMP production [5].
Conclusion of Section 1The synthetic landscape for tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate is defined by innovations in diazepane cyclization (Mitsunobu > reductive amination), Boc protection (DMAP/acetonitrile), and scalable processing (HTMC-guided optimization). These advances collectively enhance efficiency, stereocontrol, and sustainability, positioning this scaffold for broad pharmaceutical applications.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: